4-Pentenal diethyl acetal 4-Pentenal diethyl acetal
Brand Name: Vulcanchem
CAS No.:
VCID: VC13906675
InChI: InChI=1S/C9H18O2/c1-4-7-8-9(10-5-2)11-6-3/h4,9H,1,5-8H2,2-3H3
SMILES:
Molecular Formula: C9H18O2
Molecular Weight: 158.24 g/mol

4-Pentenal diethyl acetal

CAS No.:

Cat. No.: VC13906675

Molecular Formula: C9H18O2

Molecular Weight: 158.24 g/mol

* For research use only. Not for human or veterinary use.

4-Pentenal diethyl acetal -

Specification

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
IUPAC Name 5,5-diethoxypent-1-ene
Standard InChI InChI=1S/C9H18O2/c1-4-7-8-9(10-5-2)11-6-3/h4,9H,1,5-8H2,2-3H3
Standard InChI Key FDNMVYJIEXSECU-UHFFFAOYSA-N
Canonical SMILES CCOC(CCC=C)OCC

Introduction

Chemical Identity and Structural Characteristics

4-Pentenal diethyl acetal belongs to the acetal family, characterized by the substitution of an aldehyde’s carbonyl oxygen with two alkoxy groups. Its IUPAC name, 5,5-diethoxypent-1-ene, reflects a five-carbon chain with an ethylene moiety at the 1-position and ethoxy groups at the 5-position. The canonical SMILES string (CCOC(CCC=C)OCC) and InChIKey (FDNMVYJIEXSECU-UHFFFAOYSA-N) provide unambiguous identifiers for databases and computational modeling .

Table 1: Physicochemical Properties of 4-Pentenal Diethyl Acetal

PropertyValueSource
Molecular FormulaC₉H₁₈O₂
Molecular Weight158.24 g/mol
Boiling Point~180–190°C (estimated)
Density0.89–0.92 g/cm³
SolubilityMiscible in organic solvents

Synthesis Methodologies

Aldehyde Protection Strategy

The synthesis of 4-pentenal diethyl acetal typically involves protecting 4-pentenal’s aldehyde group using ethanol under acidic catalysis. A analogous method is detailed in patent CN107011136B , where 5-bromo-trans-4-pentenal undergoes acetalization with trimethyl orthoformate and methanol in the presence of sulfuric acid. For 4-pentenal diethyl acetal, this translates to reacting 4-pentenal with excess ethanol and a Brønsted acid (e.g., H₂SO₄ or HCl):

4-Pentenal+2EtOHH+4-Pentenal diethyl acetal+H2O\text{4-Pentenal} + 2 \text{EtOH} \xrightarrow{\text{H}^+} \text{4-Pentenal diethyl acetal} + \text{H}_2\text{O}

The reaction proceeds via hemiacetal formation, followed by nucleophilic attack of a second ethanol molecule. Optimal conditions include anhydrous environments and temperatures of 20–40°C to prevent aldehyde oxidation .

Industrial-Scale Production

Patent US3829504A outlines acetalization techniques for phenyl-pentenal derivatives, emphasizing the use of anhydrous solvents like methyl tetrahydrofuran. While focused on phenyl analogs, these methods are adaptable to 4-pentenal diethyl acetal by substituting ethanol for methanol and adjusting stoichiometry. Key parameters include:

  • Molar Ratio: 1:2.5 (aldehyde:ethanol) to ensure complete conversion.

  • Catalyst Loading: 1–5 mol% H₂SO₄.

  • Reaction Time: 12–24 hours for maximal yield .

Post-synthesis purification involves neutralization with sodium carbonate, solvent evaporation, and vacuum distillation to achieve ≥95% purity .

Reactivity and Functional Applications

Role in Cross-Coupling Reactions

4-Pentenal diethyl acetal serves as a masked aldehyde in transition metal-catalyzed cross-couplings. For instance, patent CN107011136B employs its brominated analog in a nickel-catalyzed Kumada coupling with n-pentyl magnesium bromide to elongate carbon chains. The acetal group prevents undesired aldol condensation or oxidation during the reaction, which occurs at 0–5°C under nitrogen:

5-Bromo-4-pentenal acetal+R-MgXNi catalystTrans-alkene acetal\text{5-Bromo-4-pentenal acetal} + \text{R-MgX} \xrightarrow{\text{Ni catalyst}} \text{Trans-alkene acetal}

Deprotection via acidic hydrolysis (e.g., HCl/acetone) regenerates the aldehyde, yielding products like trans-4-decenal with >99% stereoselectivity .

Industrial and Research Applications

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